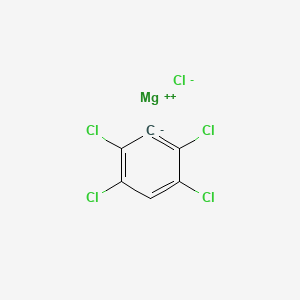
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is a coordination compound that consists of magnesium cation, 1,2,4,5-tetrachlorobenzene-6-ide anion, and chloride anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachlorobenzene can be synthesized through the electrophilic halogenation of benzene or some chlorobenzenes . The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride compound can be prepared by reacting 1,2,4,5-tetrachlorobenzene with magnesium in the presence of a suitable solvent, followed by the addition of hydrochloric acid to introduce the chloride ion.
Industrial Production Methods
Industrial production of 1,2,4,5-tetrachlorobenzene involves the chlorination of benzene or chlorobenzene under controlled conditions. The process requires careful handling of chlorine gas and appropriate safety measures to prevent the release of toxic by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetrachlorobenzoquinone.
Reduction: Lower oxidation state products such as tetrachlorobenzene.
Substitution: Products where the chloride ion is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride involves its interaction with molecular targets through coordination bonds. The magnesium cation can coordinate with various ligands, influencing the reactivity and stability of the compound. The chloride ion can participate in nucleophilic substitution reactions, altering the compound’s chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,5-Tetrachlorobenzene
- Hexachlorobenzene
Uniqueness
Magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride is unique due to its specific coordination structure and the presence of both magnesium and chloride ions. This combination imparts distinct chemical properties and reactivity compared to other tetrachlorobenzene derivatives.
Eigenschaften
CAS-Nummer |
81776-88-7 |
|---|---|
Molekularformel |
C6HCl5Mg |
Molekulargewicht |
274.6 g/mol |
IUPAC-Name |
magnesium;1,2,4,5-tetrachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6HCl4.ClH.Mg/c7-3-1-4(8)6(10)2-5(3)9;;/h1H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WKRRHCRSWSXJQE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=[C-]C(=C1Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


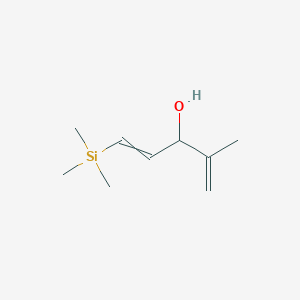


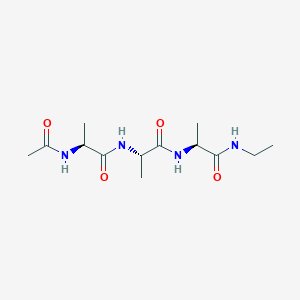
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
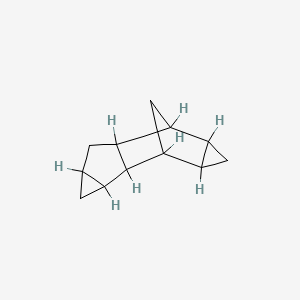
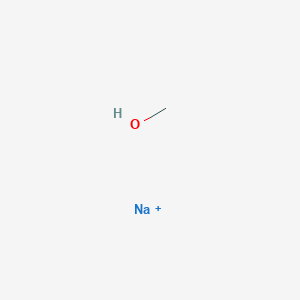
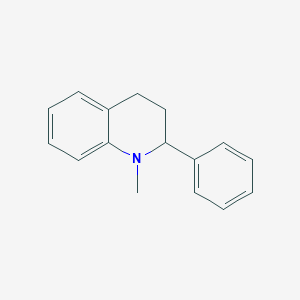


![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)



